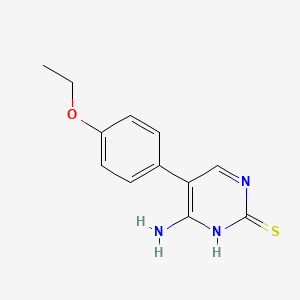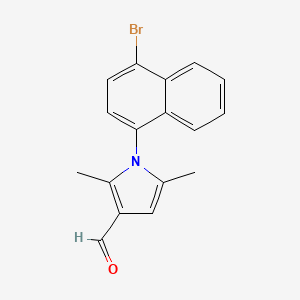![molecular formula C18H19NO4 B5554346 isopropyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B5554346.png)
isopropyl 4-[(4-methoxybenzoyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions, including the condensation of methyl 4-bromobenzoate and iso-vanilline, indicating the importance of catalyst and reaction conditions for achieving high yield. This process, as described in the synthesis of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, highlights the critical role of catalysts such as cupric oxide in the reaction (Lou Hong-xiang, 2012).
Molecular Structure Analysis
The molecular structure of compounds similar to isopropyl 4-[(4-methoxybenzoyl)amino]benzoate has been elucidated through various studies, including X-ray crystallography. For instance, the study of hydrogen-bonded sheets in related molecular structures highlights the complex intermolecular interactions that contribute to their stability and properties (J. Portilla et al., 2007)).
Chemical Reactions and Properties
Chemical reactions involving compounds similar to isopropyl 4-[(4-methoxybenzoyl)amino]benzoate demonstrate diverse reactivity and functional group transformations. For example, the study on the synthesis of alkyl-2-(1-(alkylcarbamoyl)-2,2-dicyanoethyl)benzoate derivatives through a novel four-component reaction emphasizes the ability to construct multiple bonds and functional groups in a single step, showcasing the compound's versatility in chemical synthesis (Ebrahim Soleimani & Mohsen Zainali, 2011)).
Physical Properties Analysis
The physical properties, including mesomorphic behavior, of compounds structurally related to isopropyl 4-[(4-methoxybenzoyl)amino]benzoate, are of interest due to their liquid crystalline properties. The study by Matsunaga et al. on alkyl 4-[4-(4-methoxybenzoyloxy)benzylideneamino]benzoates reveals that certain structural modifications can significantly influence mesomorphic properties, such as the thermal stability of nematic phases (Y. Matsunaga et al., 1990)).
Chemical Properties Analysis
The chemical properties of isopropyl 4-[(4-methoxybenzoyl)amino]benzoate and related compounds are characterized by their reactivity and the ability to participate in various chemical reactions. The study on the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid demonstrates alternative synthetic routes and the reactivity of intermediate products in the preparation of cardiotonic drugs, highlighting the compound's utility in chemical synthesis (D. Lomov, 2019)).
Applications De Recherche Scientifique
Environmental Impact and Fate
Parabens, including structures similar to isopropyl 4-[(4-methoxybenzoyl)amino]benzoate, are widely used as preservatives in cosmetics and pharmaceuticals. A review highlights the occurrence, fate, and behavior of parabens in aquatic environments. Despite wastewater treatments effectively reducing their presence, parabens persist at low concentrations in effluents and are ubiquitous in surface water and sediments. This is attributed to continuous introduction from consumer products. Their biodegradability and interactions with chlorine, leading to the formation of chlorinated by-products with unknown toxicity, necessitate further study to understand their environmental impact (Haman, Dauchy, Rosin, & Munoz, 2015).
Pharmacological Properties and Clinical Use
Metoclopramide, a compound sharing the benzamide moiety with isopropyl 4-[(4-methoxybenzoyl)amino]benzoate, has been reviewed for its pharmacological properties and clinical use. It is utilized for gastrointestinal diagnostics and treating various vomiting types and gastrointestinal disorders. The review underscores its efficacy in facilitating gastrointestinal procedures and managing nausea, highlighting the potential of benzamide derivatives in therapeutic applications (Pinder, Brogden, Sawyer, Speight, & Avery, 2012).
Photocontact Sensitivity in Sunscreens
The review on sunscreen allergy and photoallergy over 15 years notes allergic and photoallergic reactions to UV absorbers in sunscreens. Isopropyl 4-[(4-methoxybenzoyl)amino]benzoate, as a benzoyl derivative, shares chemical properties with UV absorbers like isopropyldibenzoylmethane, indicating the relevance of studying photocontact sensitivity for related compounds. The discontinuation of certain UV absorbers due to photosensitization underscores the importance of evaluating the safety profiles of similar chemicals in consumer products (Schauder & Ippen, 1997).
Impact on Biological Systems
Research on the influence of metals on the electronic system of biologically important ligands, including benzoates and derivatives, provides insight into how such compounds interact with biological targets. This review discusses the perturbation of electronic systems by metals, offering a foundation for understanding the biochemical interactions of benzoyl derivatives like isopropyl 4-[(4-methoxybenzoyl)amino]benzoate with cellular components, which is crucial for pharmaceutical applications and toxicity assessments (Lewandowski, Kalinowska, & Lewandowska, 2005).
Safety and Hazards
As with any chemical compound, handling isopropyl 4-[(4-methoxybenzoyl)amino]benzoate requires appropriate safety measures. It’s important to avoid dust formation, breathing in mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used, and all sources of ignition should be removed .
Propriétés
IUPAC Name |
propan-2-yl 4-[(4-methoxybenzoyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-12(2)23-18(21)14-4-8-15(9-5-14)19-17(20)13-6-10-16(22-3)11-7-13/h4-12H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKJZEFCWOZLAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-YL 4-(4-methoxybenzamido)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

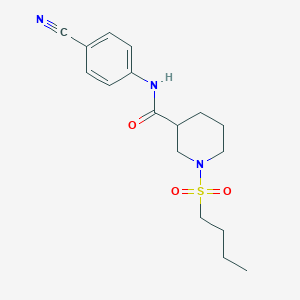
![N-{(3R*,4S*)-4-isopropyl-1-[(4-methoxy-1-piperidinyl)sulfonyl]-3-pyrrolidinyl}acetamide](/img/structure/B5554291.png)
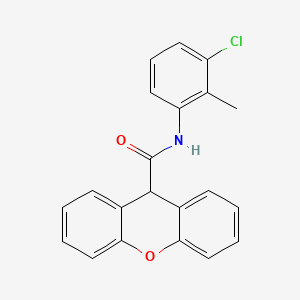
![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)butanamide](/img/structure/B5554301.png)
![2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetamide](/img/structure/B5554302.png)
![6-[({[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}amino)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5554305.png)
![2-[(2-methylbenzylidene)amino]benzonitrile](/img/structure/B5554313.png)
![N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2-fluorophenyl)-4-methylbenzenesulfonamide](/img/structure/B5554318.png)
![3-[2-(1-azepanyl)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5554320.png)
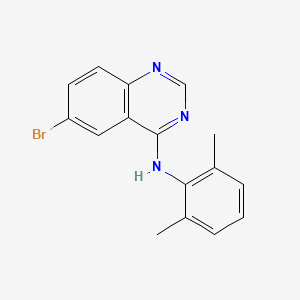
![5,6-dimethoxy-2-[2-(3-methoxypyrrolidin-1-yl)-2-oxoethyl]isoquinolin-1(2H)-one](/img/structure/B5554345.png)
